molecular formula C15H18O5 B14110357 (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

Cat. No.: B14110357
M. Wt: 278.30 g/mol
InChI Key: YFVLHMFGZUHUCU-XYOKQWHBSA-N
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Description

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate starting material with ethyl chloroformate in the presence of a base such as triethylamine.

    Aromatic Substitution:

    Formation of the But-3-enoic Acid Moiety: This step involves the formation of the double bond and the carboxylic acid group, which can be achieved through a series of reactions including aldol condensation and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(ethoxycarbonyl)-4-(2-methoxyphenyl)but-3-enoic acid: Similar structure but lacks the methyl group on the aromatic ring.

    (E)-3-(ethoxycarbonyl)-4-(2-methylphenyl)but-3-enoic acid: Similar structure but lacks the methoxy group on the aromatic ring.

    (E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)pent-3-enoic acid: Similar structure but has an additional carbon in the aliphatic chain.

Uniqueness

(E)-3-(ethoxycarbonyl)-4-(2-methoxy-5-methylphenyl)but-3-enoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(E)-3-ethoxycarbonyl-4-(2-methoxy-5-methylphenyl)but-3-enoic acid

InChI

InChI=1S/C15H18O5/c1-4-20-15(18)12(9-14(16)17)8-11-7-10(2)5-6-13(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,17)/b12-8+

InChI Key

YFVLHMFGZUHUCU-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC(=C1)C)OC)/CC(=O)O

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC(=C1)C)OC)CC(=O)O

Origin of Product

United States

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